N,N-dimethylethenesulfonamide

Descripción general

Descripción

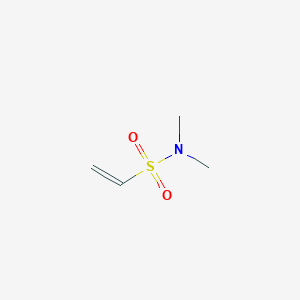

N,N-Dimethylethenesulfonamide is an organic compound with the molecular formula C4H9NO2S It is characterized by the presence of a sulfonamide group attached to an ethene backbone, with two methyl groups attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N,N-Dimethylethenesulfonamide can be synthesized through several methods. One common approach involves the reaction of ethene sulfonyl chloride with dimethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts, such as resin-based catalysts, can enhance the efficiency of the reaction and reduce production costs .

Análisis De Reacciones Químicas

Key Steps

-

Reagent Addition : Triethylamine (10 mmol) and dimethylamine (10 mmol) are mixed in CH2Cl2 at -20°C. Methanesulfonyl chloride (15 mmol) is added slowly.

-

Reaction Conditions : Stirred from -20°C to room temperature over 6 hours.

-

Workup : Extracted with CH2Cl2, washed with NH4Cl and brine, dried (MgSO4), and purified via silica gel chromatography (hexane/ether, 10:1) .

| Reagent | Role | Quantity (mmol) |

|---|---|---|

| Dimethylamine | Nucleophile | 10 |

| Methanesulfonyl chloride | Electrophile | 15 |

| Triethylamine | Base | 10 |

2.1. Lithiation and Organometallic Chemistry

N,N-dimethylmethanesulfonamide reacts with n-butyllithium in THF/hexane to form 1,1-dilithio derivatives, enabling subsequent condensation with benzaldehyde .

Mechanism :

The sulfonamide group stabilizes adjacent carbanions, facilitating lithiation at the methyl group .

2.2. Sulfonamide Coupling

Sulfonamides can participate in S-N coupling reactions, as demonstrated by the synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates .

Example Reaction :

-

Reagents : FeCl2 (catalyst), NaHSO3 (reductant).

3.1. Pharmaceutical Intermediates

Derivatives like 1-(3-fluoroazetidin-3-yl)-N,N-dimethylmethanesulfonamide are explored for enzyme inhibition via substrate mimicry, leveraging the sulfonamide group’s bioisosteric properties.

3.2. Organocatalysis

Sulfonamide groups act as hydrogen bond donors/acceptors in asymmetric catalysis, enhancing reaction stereoselectivity .

5.1. Fluorinated Derivatives

1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide (C3H6F3NO2S) exhibits enhanced stability due to fluorine’s electron-withdrawing effects, as seen in PubChem CID 159261367 .

5.2. Phosphorus-Containing Variants

1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide incorporates a diphenylphosphoryl group, enabling participation in phosphorylation reactions.

Aplicaciones Científicas De Investigación

N,N-Dimethylethenesulfonamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: Its derivatives are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.

Mecanismo De Acción

The mechanism by which N,N-dimethylethenesulfonamide exerts its effects depends on its application. In the context of lithium-oxygen batteries, it acts as a stable electrolyte solvent that facilitates the charge-discharge reactions by forming highly degradable lithium peroxide (Li2O2), which reduces the charging voltage and suppresses electrolyte decomposition . In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

N,N-Dimethylethanesulfonamide: Similar in structure but with an ethane backbone instead of ethene.

N,N-Dimethylmethanesulfonamide: Contains a methane backbone and is used in different chemical contexts.

Uniqueness

N,N-Dimethylethenesulfonamide is unique due to its ethene backbone, which imparts different reactivity and stability compared to its ethane and methane counterparts. This structural difference can influence its chemical behavior and suitability for specific applications, such as its use in lithium-oxygen batteries where high chemical stability is crucial .

Actividad Biológica

N,N-Dimethylethenesulfonamide is a sulfonamide derivative that has garnered attention in various fields of biological research due to its potential biological activities, particularly in enzyme inhibition and medicinal chemistry. This article explores the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 149.18 g/mol. The compound features an ethenesulfonamide group, which contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound can be achieved through several methods, including dehydrative synthesis from corresponding sulfonamides or through lithiation techniques. For instance, the compound can be synthesized from N,N-dimethylmethanesulfonamide by lithiation followed by reaction with suitable electrophiles .

Enzyme Inhibition

This compound and its derivatives have been studied for their enzyme inhibition properties. Sulfonamides are known to inhibit various enzymes, including carbonic anhydrase and certain kinases, which play crucial roles in cellular processes.

Table 1: Enzyme Inhibition Activities of Sulfonamides

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | Carbonic Anhydrase | 15.0 |

| 1-Cyano-N,N-dimethylmethanesulfonamide | Nek2 | 0.62 |

| N,N-Dimethyl-1-propene-1-sulfonamide | CDK2 | 7.0 |

This table summarizes the inhibitory effects of various sulfonamides on important enzymes relevant in cancer biology and metabolic processes.

Case Studies

- Inhibition of Nek2 Kinase : Research has shown that compounds related to this compound exhibit selective inhibition of Nek2 kinase, which is implicated in tumorigenesis due to its role in centrosome separation during mitosis. Inhibitors derived from this compound class demonstrated significant anti-tumor activity in vitro, suggesting potential therapeutic applications in cancer treatment .

- Antimicrobial Activity : Some studies have indicated that sulfonamide derivatives can exhibit antimicrobial properties, making them candidates for antibiotic development. The mechanism often involves the disruption of folate synthesis pathways in bacteria .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes through competitive inhibition. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, leading to the inhibition of dihydropteroate synthase .

Propiedades

IUPAC Name |

N,N-dimethylethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-4-8(6,7)5(2)3/h4H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRRJFSXEOEOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597618 | |

| Record name | N,N-Dimethylethenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7700-07-4 | |

| Record name | N,N-Dimethylethenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylethene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the polymerization of N,N-dimethylethenesulfonamide differ from ethenesulfonamide, and what is the proposed reason for this difference?

A1: this compound polymerizes at a significantly slower rate compared to ethenesulfonamide when subjected to γ-irradiation. [] This difference is attributed to the presence of the N-methyl groups in this compound. The researchers suggest that N-methyl structures increase irradiation instability, similar to the observed trend in amides and N-methylamides in carbon tetrachloride. [] This instability likely interferes with the polymerization process, leading to a reduced rate.

Q2: What is the preferred method for synthesizing this compound, and what is the isomeric composition of the resulting product?

A2: A simple and efficient method for synthesizing this compound involves the dehydration of N,N-dimethyl-2-hydroxypropanesulfonamide using a MeSO2Cl/organic base system. [] This protocol allows for a one-pot synthesis, bypassing the isolation of intermediate mesyl derivatives. Interestingly, the synthesized this compound exists as a mixture of E- and Z-isomers in an 88:12 ratio, as determined by 1H NMR spectroscopy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.